Cas no 2580100-06-5 (rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)

rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2580100-06-5
- rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
- EN300-27724239
-
- インチ: 1S/C7H11NO3/c1-11-7(10)4-2-5(8)6(9)3-4/h3,5-6,9H,2,8H2,1H3/t5-,6+/m0/s1
- InChIKey: YANAVGSJDPCNEH-NTSWFWBYSA-N
- ほほえんだ: O[C@@H]1C=C(C(=O)OC)C[C@@H]1N
計算された属性
- せいみつぶんしりょう: 157.07389321g/mol
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724239-0.25g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-27724239-2.5g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-27724239-1.0g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-27724239-0.1g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-27724239-0.5g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-27724239-10.0g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 | |
Enamine | EN300-27724239-10g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27724239-0.05g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-27724239-5.0g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-27724239-5g |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate |
2580100-06-5 | 5g |
$2443.0 | 2023-09-10 |
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylateに関する追加情報
Recent Advances in the Study of rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate (CAS: 2580100-06-5)
The compound rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate (CAS: 2580100-06-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral cyclopentene derivative serves as a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents. Recent studies have focused on optimizing its synthetic routes, elucidating its mechanism of action, and exploring its therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry reported a novel and scalable synthetic route for rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate, achieving a high yield of 85% with excellent enantiomeric purity. The researchers employed a stereoselective enzymatic resolution followed by a mild esterification process, which significantly reduced the production costs compared to traditional chemical methods. This advancement is expected to facilitate the large-scale production of this compound for preclinical and clinical studies.
In terms of biological activity, recent in vitro studies have demonstrated that rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate exhibits promising inhibitory effects against HIV-1 protease, with an IC50 value of 0.8 μM. Molecular docking simulations revealed that the compound binds to the active site of the protease through hydrogen bonding interactions with the catalytic aspartate residues. These findings suggest its potential as a lead compound for the development of new antiviral drugs.
Furthermore, a 2024 study in Bioorganic & Medicinal Chemistry Letters explored the anticancer properties of rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate derivatives. The researchers synthesized a series of analogs and evaluated their cytotoxicity against various cancer cell lines. One derivative, featuring a modified amino group, showed selective activity against breast cancer cells (MCF-7) with an IC50 of 12 μM, while exhibiting minimal toxicity toward normal cells. This selectivity was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Pharmacokinetic studies conducted in rodent models have also provided valuable insights into the compound's bioavailability and metabolic stability. A recent report in Drug Metabolism and Disposition indicated that rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate has a moderate oral bioavailability of 45% and a plasma half-life of 3.2 hours. These properties, combined with its favorable safety profile in acute toxicity studies, support its further development as a drug candidate.
In conclusion, the growing body of research on rac-methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate (CAS: 2580100-06-5) highlights its versatility as a building block for medicinal chemistry and its potential therapeutic applications. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in animal models of disease. The compound's unique structural features and biological activities make it a promising candidate for the development of novel antiviral and anticancer agents.
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